![molecular formula C19H21N3O B14584426 3-(2-Methylphenyl)-2-[(propylamino)methyl]quinazolin-4(3H)-one CAS No. 61554-59-4](/img/structure/B14584426.png)
3-(2-Methylphenyl)-2-[(propylamino)methyl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Starting materials: Intermediate from Step 2 and o-tolyl halide.
- Reaction: Nucleophilic substitution reaction.
- Conditions: Use of a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the propylamino and o-tolyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
-
Step 1: Synthesis of Quinazoline Core
- Starting materials: Anthranilic acid and formamide.
- Reaction: Cyclization reaction to form the quinazoline core.
- Conditions: Heating under reflux with a suitable catalyst.
化学反応の分析
Types of Reactions
-
Oxidation
- Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.
- Conditions: Mild to moderate temperatures.
- Products: Oxidized derivatives with potential changes in biological activity.
-
Reduction
- Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
- Conditions: Low temperatures and inert atmosphere.
- Products: Reduced derivatives with altered chemical properties.
-
Substitution
- Reagents: Halides or other nucleophiles.
- Conditions: Polar aprotic solvents and bases.
- Products: Substituted quinazoline derivatives with diverse functionalities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Bases: Sodium hydride, potassium carbonate.
科学的研究の応用
Chemistry
In chemistry, 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
In medicinal chemistry, 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development. Researchers are exploring its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets involved depend on the specific biological context and the modifications made to the compound.
類似化合物との比較
Similar Compounds
- 2-((Methylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one
- 2-((Ethylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one
- 2-((Butylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one
Comparison
Compared to its analogs, 2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one exhibits unique properties due to the presence of the propylamino group. This group influences the compound’s solubility, reactivity, and biological activity. For instance, the propylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a pharmacological agent. Additionally, the o-tolyl group contributes to the compound’s stability and specificity in binding to molecular targets.
Conclusion
2-((Propylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it valuable in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting the importance of this compound in advancing scientific knowledge and technological innovation.
特性
CAS番号 |
61554-59-4 |
|---|---|
分子式 |
C19H21N3O |
分子量 |
307.4 g/mol |
IUPAC名 |
3-(2-methylphenyl)-2-(propylaminomethyl)quinazolin-4-one |
InChI |
InChI=1S/C19H21N3O/c1-3-12-20-13-18-21-16-10-6-5-9-15(16)19(23)22(18)17-11-7-4-8-14(17)2/h4-11,20H,3,12-13H2,1-2H3 |
InChIキー |
YGSFWTLUNXJGKU-UHFFFAOYSA-N |
正規SMILES |
CCCNCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


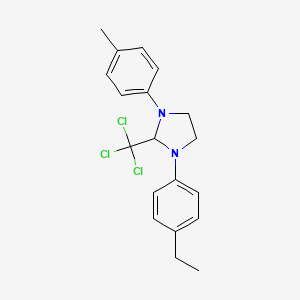
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)

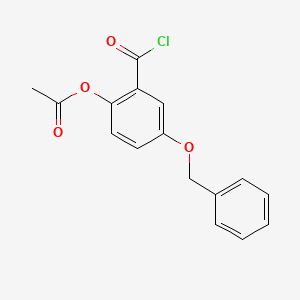
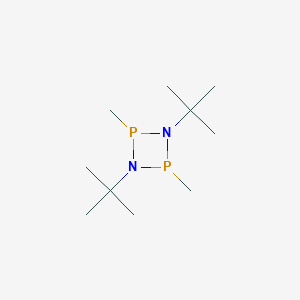
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran](/img/structure/B14584372.png)
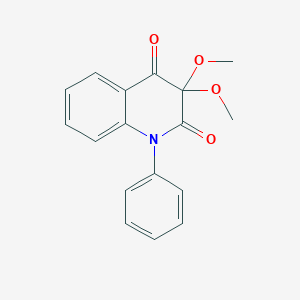
![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
![[(Cyanocarbonyl)(phenyl)amino]benzene](/img/structure/B14584399.png)

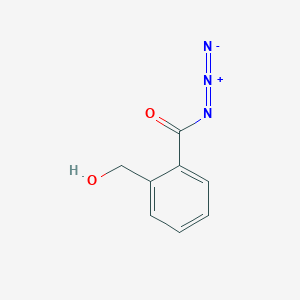
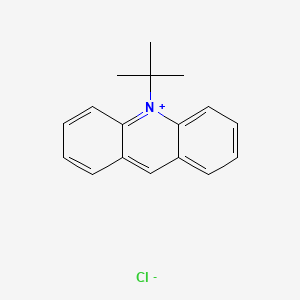
![{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane](/img/structure/B14584420.png)
